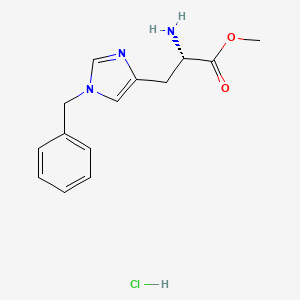

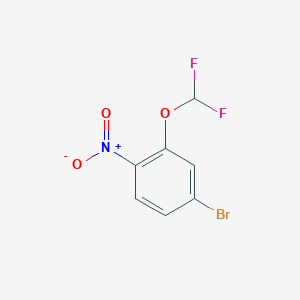

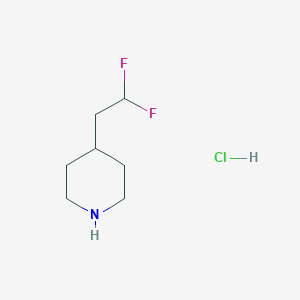

![molecular formula C16H19F3N2O B1401327 (3AS,8aS)-4-(2-(trifluoromethyl)benzyl)octahydropyrrolo[3,2-b]azepin-5(1H)-one CAS No. 1442080-89-8](/img/structure/B1401327.png)

(3AS,8aS)-4-(2-(trifluoromethyl)benzyl)octahydropyrrolo[3,2-b]azepin-5(1H)-one

Descripción general

Descripción

The compound you mentioned is a complex organic molecule. It contains a trifluoromethyl group attached to a benzyl group, which is further connected to an octahydropyrrolo[3,2-b]azepin-5(1H)-one structure. Trifluoromethyl groups are often used in medicinal chemistry due to their ability to enhance the metabolic stability and lipophilicity of drug molecules .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple cyclic structures and the trifluoromethyl group. The trifluoromethyl group is known for its high electronegativity and steric hindrance .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Trifluoromethyl groups are known to undergo various reactions, including addition, elimination, and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group could enhance the compound’s lipophilicity, which could affect its solubility and stability .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : The compound can be synthesized using temperature-tunable methods, like the one involving SnCl4-mediated reaction of 2-aminobenzonitriles and donor-acceptor cyclopropanes. This method is significant for producing nitrogen heterocyclic compounds, which are found in biologically active molecules (Porashar et al., 2022).

Synthesis of Derivatives : Research includes exploring methods for synthesizing derivatives of pyrrolo[3,2-b]azepin, such as N‐Brückenkopfbicyclische π‐Systeme, which are derivatives of Pyrrolo[1,2‐a]azepine. These derivatives show limited delocalization in certain chemical environments, demonstrating unique chemical properties (Flitsch et al., 1978).

Ring Expansion and Scaffold Development : The compound's synthesis involves ring expansion techniques, such as Beckmann rearrangement, to access novel scaffolds in medicinal chemistry. The biopharmaceutical profiling of these compounds reveals a strong dependency of drug-like properties on their structure (Muylaert et al., 2014).

Applications in Medicinal Chemistry

Development of Antimicrobial Agents : Novel series of dihydrobenzofuro[3,2-e]isoxazolo[4,5-b]azepin derivatives have been synthesized, demonstrating significant antimicrobial activity. These compounds also show potent anti-inflammatory and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2013).

Synthesis of Alkaloid Skeletons : The compound's derivatives have been used in the stereoselective and stereospecific synthesis of alkaloid skeletons, like octahydro-1H-pyrrolo[1,2-a]azepine. These are important for developing pharmacologically active compounds found in the venom of certain ant species (Gnägi et al., 2020).

Antitumor Activity : There's research on bioisosteric replacements in antitumor lead structures, leading to the synthesis of thienyl substituted 5H-pyrido[3,2-d][1]benzazepin-6(7H)-ones and similar compounds. These have shown noteworthy antitumor activity and remarkable selectivity for certain tumor cell lines (Link et al., 1999).

Development of Azepine-Based Compounds : Research includes the synthesis of various azepine-based compounds like thieno[2,3-c]- and thieno[3,2-c]-azepinones. These compounds have potential applications in antineoplastic agents, although preliminary biological data are still being evaluated (Satake et al., 1986).

Direcciones Futuras

Propiedades

IUPAC Name |

(3aS,8aS)-4-[[2-(trifluoromethyl)phenyl]methyl]-1,2,3,3a,6,7,8,8a-octahydropyrrolo[3,2-b]azepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2O/c17-16(18,19)12-5-2-1-4-11(12)10-21-14-8-9-20-13(14)6-3-7-15(21)22/h1-2,4-5,13-14,20H,3,6-10H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBJIQXGRYRITH-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCN2)N(C(=O)C1)CC3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@H](CCN2)N(C(=O)C1)CC3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3AS,8aS)-4-(2-(trifluoromethyl)benzyl)octahydropyrrolo[3,2-b]azepin-5(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

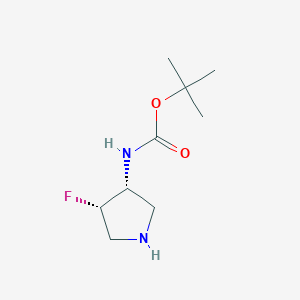

![[1-(Morpholin-4-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1401253.png)

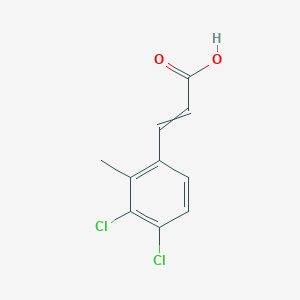

![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1401260.png)